![molecular formula C13H16N4O4 B2964997 3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-48-9](/img/structure/B2964997.png)
3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
The compound is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
Synthesis Analysis
Alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and t-BuOK, KOH, and NaH as bases under mild heating . Using new reaction conditions, the improved synthesis of 2’-O-MOE-purine derivatives is described .Molecular Structure Analysis
The primary purines are adenine and guanine in both RNA and DNA. Adenine has a molecular formula of C5H5N5 and a molecular weight of 135.13 dalton . It is a white, crystalline purine base with an amine group linked to the carbon at position 6 that is present in both RNA and DNA .Chemical Reactions Analysis
Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics . XNAs can provide increased biostability .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-(2-Methoxyethyl)phenol, are as follows: Molecular Formula CHO, Average mass 152.190 Da, Monoisotopic mass 152.083725 Da .Safety And Hazards
properties
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-7-8(2)21-12-14-10-9(17(7)12)11(18)16(5-6-20-4)13(19)15(10)3/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLMBRLJYOMMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
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